molecular formula C9H6ClF2NO2 B15055698 2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole

2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B15055698
M. Wt: 233.60 g/mol
InChI Key: NZBFOOACXMTTDJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloromethyl group and a difluoromethoxy group attached to the benzoxazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with chloromethyl and difluoromethoxy substituents under acidic conditions to form the benzoxazole ring . The reaction conditions often involve the use of catalysts such as samarium triflate or copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chloromethyl and difluoromethoxy groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)benzoxazole: Lacks the difluoromethoxy group, which can affect its reactivity and biological properties.

    6-(Difluoromethoxy)benzoxazole: Lacks the chloromethyl group, influencing its chemical behavior and applications.

    2-(Bromomethyl)-6-(difluoromethoxy)benzo[d]oxazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can alter its reactivity.

Uniqueness

2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both chloromethyl and difluoromethoxy groups, which can enhance its chemical reactivity and biological activities compared to similar compounds .

Properties

Molecular Formula

C9H6ClF2NO2

Molecular Weight

233.60 g/mol

IUPAC Name

2-(chloromethyl)-6-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H6ClF2NO2/c10-4-8-13-6-2-1-5(14-9(11)12)3-7(6)15-8/h1-3,9H,4H2

InChI Key

NZBFOOACXMTTDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=N2)CCl

Origin of Product

United States

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